molecular formula C24H30N2OS B2779073 2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1421460-04-9

2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2779073
CAS No.: 1421460-04-9
M. Wt: 394.58
InChI Key: PEAJOSZVAOYTDE-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound featuring a thiazepane ring, a pyrrolidine moiety, and a diphenyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazepane Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions to form the thiazepane ring.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution, where a pyrrolidine derivative reacts with a halomethyl group attached to the thiazepane ring.

    Attachment of the Diphenyl Ethanone Group: The final step involves the Friedel-Crafts acylation of the thiazepane-pyrrolidine intermediate with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The pyrrolidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazepane derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The thiazepane ring may interact with enzyme active sites, while the pyrrolidine moiety could enhance binding affinity. The diphenyl ethanone structure might contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diphenyl-1-(3-(morpholin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone
  • 2,2-Diphenyl-1-(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone

Uniqueness

Compared to similar compounds, 2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone may exhibit unique pharmacokinetic properties due to the presence of the pyrrolidine ring, which can influence its metabolic stability and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2,2-diphenyl-1-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2OS/c27-24(23(20-10-3-1-4-11-20)21-12-5-2-6-13-21)26-16-9-17-28-19-22(26)18-25-14-7-8-15-25/h1-6,10-13,22-23H,7-9,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAJOSZVAOYTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CSCCCN2C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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